

Application Note: In Vitro Assay for Screening Tofacitinib Metabolic Stability

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Compound of Interest

Compound Name: *Tofacitinib metabolite-1*

Cat. No.: *B15589286*

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Introduction

Tofacitinib is an orally administered Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding the metabolic stability of drug candidates like Tofacitinib is a critical step in the early stages of drug development. In vitro metabolic stability assays are essential for predicting the *in vivo* pharmacokinetic properties of a compound, including its half-life and clearance. This application note provides a detailed protocol for assessing the metabolic stability of Tofacitinib using common in vitro systems, such as liver microsomes and S9 fractions.

Tofacitinib is primarily cleared through hepatic metabolism, with approximately 70% of its total clearance attributed to this pathway, while the remaining 30% is excreted unchanged by the kidneys.^[1] The main enzymes responsible for Tofacitinib's metabolism are Cytochrome P450 3A4 (CYP3A4), which accounts for the majority of the metabolic clearance, and to a lesser extent, Cytochrome P450 2C19 (CYP2C19).^[1] The primary metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.^{[1][2][3]}

Data Presentation: In Vitro Metabolic Stability of Tofacitinib

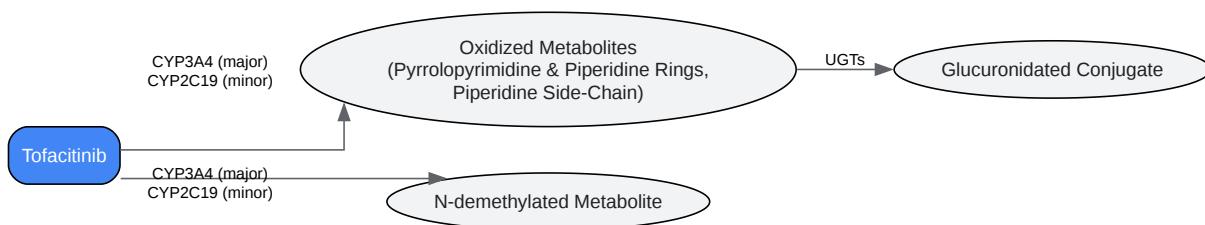
The following table summarizes the in vitro metabolic stability parameters for Tofacitinib from various studies. It is important to note that experimental conditions can vary between studies, which may influence the results.

In Vitro System	Species	Tofacitinib Concentration (µM)	Protein Concentration	Half-life (t _{1/2} , min)	Intrinsic Clearance (CL _{int})	Reference
Liver	Rat				Vmax: 5.482 pmol/min/mg, Km: 37.33 µM	
Microsomes	(Sprague-Dawley)	10 - 80	0.3 mg/mL	Not Reported		[4]
Liver	Rat (Hyperlipidemic)	Not Specified	Not Specified	Not Reported	38.6% lower than control	[5]
Recombinant CYP3A4	Human	Not Specified	Not Specified	Not Reported	Not Reported	[1]
Recombinant CYP2C19	Human	Not Specified	Not Specified	Not Reported	Not Reported	[1]

Note: Direct comparative data for Tofacitinib's half-life and intrinsic clearance in human liver microsomes and S9 fractions from a single study were not publicly available at the time of this writing. The data presented is compiled from available literature.

Tofacitinib Metabolic Pathway

The metabolic transformation of Tofacitinib is primarily driven by CYP3A4 and CYP2C19 enzymes, leading to various metabolites. The major metabolic reactions are oxidation and N-demethylation.



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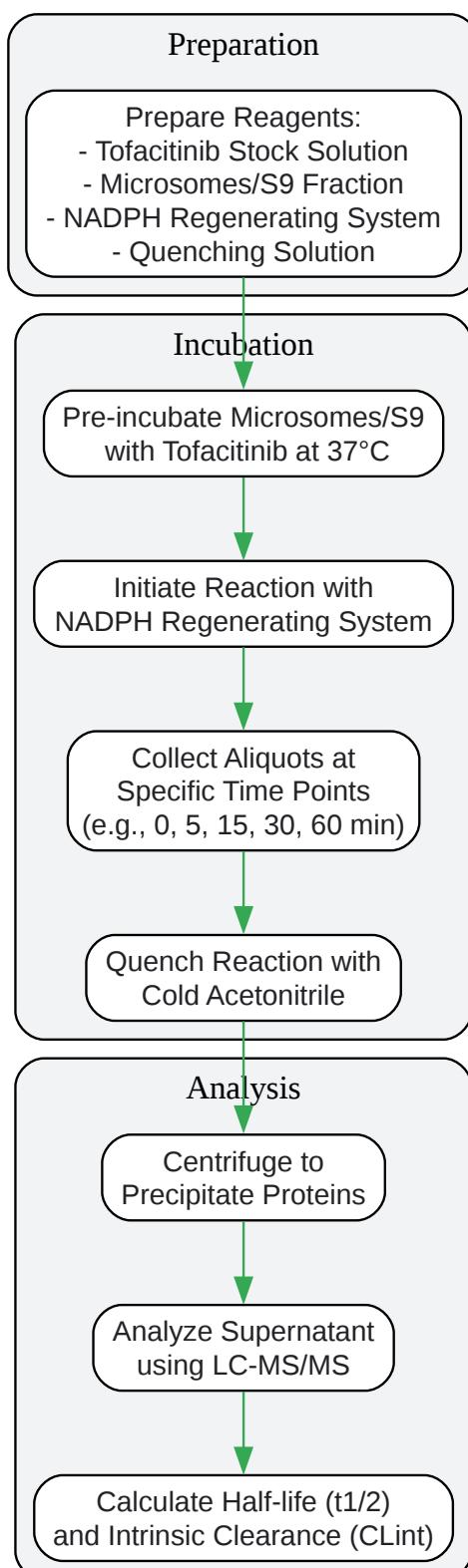
Figure 1: Tofacitinib Metabolic Pathway

Experimental Protocols

This section provides detailed protocols for conducting in vitro metabolic stability assays of Tofacitinib using liver microsomes and S9 fractions.

Experimental Workflow

The general workflow for an in vitro metabolic stability assay involves incubation of the test compound with the metabolic enzyme source, followed by quenching the reaction at various time points and analyzing the remaining parent compound.

[Click to download full resolution via product page](#)**Figure 2:** Experimental Workflow

Protocol 1: Tofacitinib Metabolic Stability in Human Liver Microsomes

1. Materials and Reagents:

- Tofacitinib
- Pooled Human Liver Microsomes (HLM)
- NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium Phosphate Buffer (100 mM, pH 7.4)
- Acetonitrile (ACN), ice-cold
- Internal Standard (IS) for LC-MS/MS analysis
- 96-well plates
- Incubator/shaker (37°C)
- Centrifuge

2. Procedure:

- Prepare Tofacitinib Stock Solution: Prepare a 1 mM stock solution of Tofacitinib in a suitable organic solvent (e.g., DMSO). Further dilute with the incubation buffer to achieve the desired final concentrations (e.g., 1 μ M).
- Prepare Incubation Mixture: In a 96-well plate, add the following to each well:
 - Potassium Phosphate Buffer (pH 7.4)
 - Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
 - Tofacitinib working solution

- Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
- Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered time zero (T=0).
- Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.
- Protein Precipitation: After the final time point, seal the plate and centrifuge at 4°C (e.g., 3000 rpm for 15 minutes) to precipitate the microsomal proteins.
- Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining Tofacitinib using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the natural logarithm of the percentage of Tofacitinib remaining versus time.
 - Determine the slope of the linear portion of the curve (k).
 - Calculate the in vitro half-life ($t_{1/2}$) using the equation: $t_{1/2} = 0.693 / k$
 - Calculate the intrinsic clearance (CLint) using the equation: $CL_{int} (\mu\text{L}/\text{min}/\text{mg protein}) = (0.693 / t_{1/2}) \times (\text{incubation volume} / \text{protein concentration})$

Protocol 2: Tofacitinib Metabolic Stability in Human or Rat Liver S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of metabolic pathways, including Phase II conjugation reactions.

1. Materials and Reagents:

- In addition to the materials listed for the microsomal assay:
 - Human or Rat Liver S9 Fraction

- Cofactors for Phase II enzymes (optional, depending on the study's focus), such as Uridine 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation.

2. Procedure: The procedure is similar to the liver microsome assay, with the following modifications:

- Enzyme Source: Use liver S9 fraction instead of microsomes. The protein concentration may need to be optimized (e.g., 1 mg/mL).
- Cofactors: In addition to the NADPH regenerating system for Phase I metabolism, include cofactors for Phase II enzymes if these pathways are of interest. For example, to assess glucuronidation, add UDPGA to the incubation mixture.
- Data Interpretation: The intrinsic clearance from the S9 fraction will reflect the combined contribution of both Phase I and Phase II metabolic enzymes present in the S9 fraction.

Conclusion

The *in vitro* metabolic stability of Tofacitinib can be effectively screened using liver microsomes and S9 fractions. These assays provide valuable data on the compound's half-life and intrinsic clearance, which are crucial for predicting its *in vivo* pharmacokinetic profile. The protocols outlined in this application note offer a robust framework for conducting these studies. Given that Tofacitinib is primarily metabolized by CYP3A4 and CYP2C19, these *in vitro* systems are well-suited to investigate its metabolic fate. For a more comprehensive understanding of Tofacitinib's metabolism, further studies using hepatocytes, which contain a full complement of metabolic enzymes and cofactors in a more physiologically relevant environment, are recommended.

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